molecular formula C10H10O4 B13349658 4-Hydroxy-2-oxo-4-phenylbutanoic acid

4-Hydroxy-2-oxo-4-phenylbutanoic acid

Cat. No.: B13349658
M. Wt: 194.18 g/mol
InChI Key: ZVKBCOYYUAQBRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases . This method is favored for its high enantioselectivity, mild reaction conditions, and environmental benignity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chemical, enzymatic, and chemoenzymatic approaches. These methods include enantioselective resolution, asymmetric reduction, and hydrogenolysis . The choice of method depends on factors such as cost, efficiency, and desired purity of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-oxo-4-phenylbutanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of ACE inhibitors highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

4-hydroxy-2-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,13,14)

InChI Key

ZVKBCOYYUAQBRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C(=O)O)O

Origin of Product

United States

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